(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Chiral Resolution Enantioselective Synthesis Drug Development

Researchers requiring enantiopure β-amino acid building blocks face supply risks with undefined stereochemistry. (S)-3-Amino-3-(thiophen-2-yl)propanoic acid (CAS 131829-50-0) provides defined (S)-configuration. • Enables proteolytically stable β-peptides & α/β-peptide hybrids • Thiophene ring offers rigid, electron-rich scaffold for pharma intermediates • Applied in asymmetric synthesis of antiviral/anti-tumor candidates • Purity: ≥98% | Storage: 2-8°C, sealed dry Supplied for R&D; bulk quantities available.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 131829-50-0
Cat. No. B145293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(thiophen-2-yl)propanoic acid
CAS131829-50-0
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(CC(=O)O)N
InChIInChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1
InChIKeyGYAYLYLPTPXESE-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid


(S)-3-Amino-3-(thiophen-2-yl)propanoic acid (CAS 131829-50-0) is a chiral, non-proteinogenic β-amino acid derivative characterized by a thiophene heterocycle at the β-carbon. With a molecular weight of 171.22 g/mol and the SMILES string O=C(O)C[C@H](N)C1=CC=CS1 [1], this compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its primary value lies in its rigid, electron-rich thiophene ring and defined (S)-stereochemistry, which make it a privileged scaffold for the construction of peptidomimetics with enhanced proteolytic stability and the synthesis of chiral pharmaceutical intermediates .

Chiral Purity Requirements for (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid


For scientific applications requiring this compound, generic substitution with its enantiomer, a racemic mixture, or a structurally similar analog is not a viable option due to the critical role of stereochemistry in biological activity and material properties. The (S)-enantiomer (CAS 131829-50-0) and (R)-enantiomer (CAS 73495-10-0) can interact differently with chiral biological targets, leading to vastly different pharmacological or catalytic outcomes . Furthermore, the specific β-amino acid backbone imparts resistance to common proteases, a feature not shared by α-amino acid analogs, which is essential for developing metabolically stable therapeutic peptides [1]. The precise spatial arrangement of the thiophene ring, dictated by the chiral center, directly influences molecular packing in solid-state materials and the conformation of derived peptidomimetics [2].

Key Differentiators of (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid


Defined (S)-Stereochemistry for Predictable Biological Activity

The biological and pharmacological properties of chiral molecules are stereospecific. The target compound is the single (S)-enantiomer, whereas the racemic mixture (e.g., CAS 18389-46-3 or CAS 3270-89-1) contains a 1:1 ratio of (S)- and (R)-enantiomers. For any chiral application, the presence of the (R)-enantiomer can lead to off-target effects or act as an inactive impurity, reducing the overall potency and increasing the risk of unforeseen outcomes [1]. Direct head-to-head comparisons in similar systems demonstrate that the (R)-enantiomer of related β-amino acids can have significantly different biological activities or serve as a less effective building block. For instance, in the case of the related AMPA receptor agonist ATPA, the specific enantiomeric form is critical for its potent agonist activity .

Chiral Resolution Enantioselective Synthesis Drug Development

β-Amino Acid Backbone and Proteolytic Stability

The target compound is a β-amino acid, possessing an additional methylene unit between the amino and carboxyl groups compared to α-amino acids. This structural difference is a key determinant of biological stability. Peptides incorporating β-amino acids are generally resistant to hydrolysis by common proteases, which typically cleave α-peptide bonds [1]. This class-level inference is supported by numerous studies showing that β-peptides exhibit significantly longer half-lives in biological media compared to their α-amino acid counterparts. For example, while specific t1/2 data for this exact compound's peptides are not available, the class of β-amino acid-containing peptides is well-documented to have enhanced stability, a critical parameter for developing viable therapeutic candidates .

Peptidomimetics Metabolic Stability Drug Design

Chiral Catalyst and Intermediate in Asymmetric Synthesis

The target compound is explicitly documented for its role as a chiral catalyst and intermediate in the synthesis of antiviral and anti-tumor drugs . Its application in asymmetric synthesis, such as participating in various cyclization reactions, is a key differentiator . In contrast, its regioisomer, β-(3-Thienyl)-L-alanine (CAS 3685-51-6), is more commonly noted for its role in biochemical studies and enzyme catalysis research rather than as a general chiral catalyst or pharmaceutical intermediate . This functional difference, stemming from the position of the sulfur atom on the thiophene ring, directs their respective use cases in research and development.

Asymmetric Synthesis Chiral Catalyst Pharmaceutical Intermediate

Key Applications of (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid


Metabolically Stable Peptidomimetics

This compound is an ideal building block for creating β-peptides and α/β-peptide hybrids. Its β-amino acid backbone confers resistance to proteolytic degradation, a key advantage for developing therapeutic peptides with extended in vivo half-lives [1]. The defined (S)-stereochemistry allows for the predictable incorporation into peptide sequences, enabling the design of specific secondary structures, such as helices or turns, with enhanced biological stability [2].

Synthesis of Chiral Pharmaceutical Intermediates

As documented, this compound serves as a chiral catalyst and a key synthetic intermediate for producing antiviral and anti-tumor drug candidates . Its use in asymmetric synthesis and various cyclization reactions makes it a valuable tool for medicinal chemists aiming to construct complex chiral molecules with high stereoselectivity .

Materials with Controlled Molecular Packing

The combination of the rigid thiophene ring and the chiral center influences the conformation and molecular packing of hybrid materials. This compound can be used to synthesize linear and cyclic oligomers where the chirality dictates the overall architecture, a property relevant for designing organic semiconductors, sensors, or other functional materials where precise molecular ordering is required [3].

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